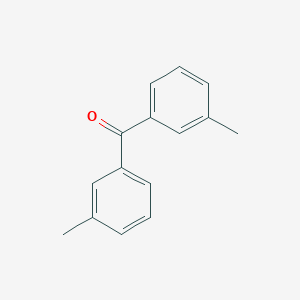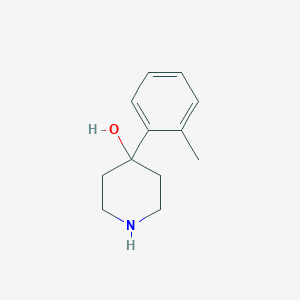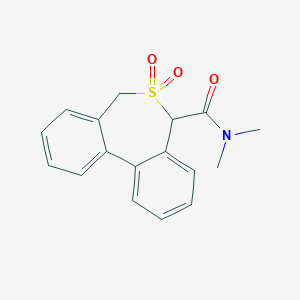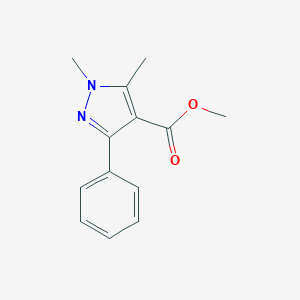
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate, also known as MDPV, is a synthetic cathinone and a designer drug. It belongs to the pyrovalerone family and has been used as a recreational drug due to its stimulant effects. However,
Wirkmechanismus
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which can result in feelings of euphoria, increased energy, and heightened alertness.
Biochemische Und Physiologische Effekte
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity as a dopamine reuptake inhibitor make it a valuable tool for studying dopamine-related disorders. However, its potential for abuse and lack of safety data make it a challenging substance to work with.
Zukünftige Richtungen
There are several future directions for research on Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Additionally, there is a need for further safety studies to better understand the risks associated with its use. Finally, research into the development of analogs with improved selectivity and safety profiles could lead to new treatments for a range of disorders.
Synthesemethoden
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This is followed by a series of reactions, including oxidation, reduction, and esterification, to yield Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This has been linked to its stimulant effects and potential for abuse.
Eigenschaften
CAS-Nummer |
90145-26-9 |
|---|---|
Produktname |
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(13(16)17-3)12(14-15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
VYNXNCAMDHTBBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






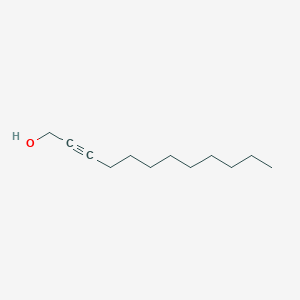


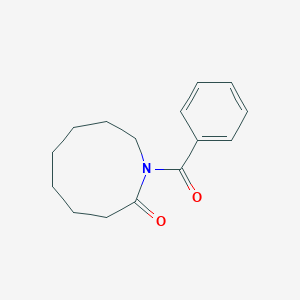


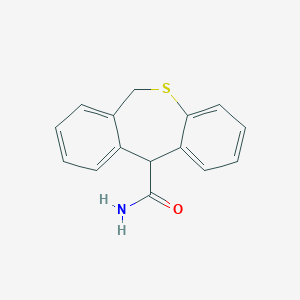
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
